

Mal-PFP ester reactivity with amine and thiol groups

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Compound of Interest		
Compound Name:	Mal-PFP ester	
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An In-Depth Technical Guide to the Reactivity of Maleimide-Pentafluorophenyl (Mal-PFP) Esters with Amine and Thiol Groups

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable tools in chemical biology and drug development, enabling the covalent linkage of distinct molecular entities. Among these, linkers featuring both a maleimide group and an activated ester have gained prominence, particularly for the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs). The Maleimide-Pentafluorophenyl (Mal-PFP) ester linker is a prime example, offering dual reactivity towards sulfhydryl (thiol) and primary amine groups, respectively.

This technical guide provides a comprehensive overview of the core chemistry, reaction kinetics, and experimental considerations for utilizing **Mal-PFP esters**. We will delve into the pH-dependent selectivity of these reactions, present available quantitative data, and provide detailed experimental protocols for common bioconjugation workflows.

Core Chemistry and Reaction Mechanisms

The utility of a Mal-PFP linker stems from its two distinct reactive moieties, each targeting a different functional group commonly found in biomolecules.[1]



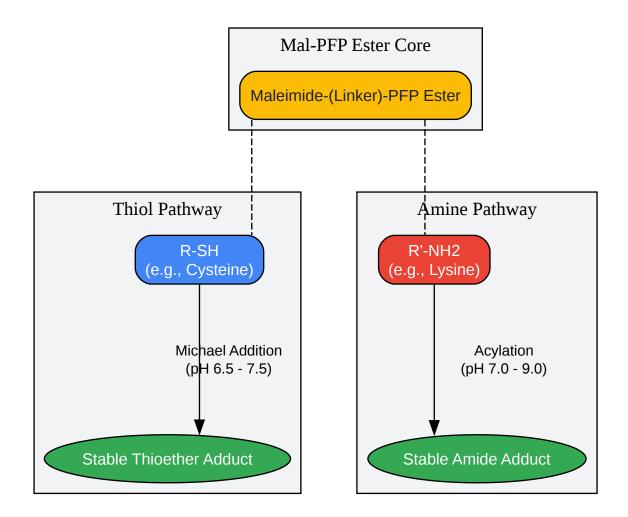




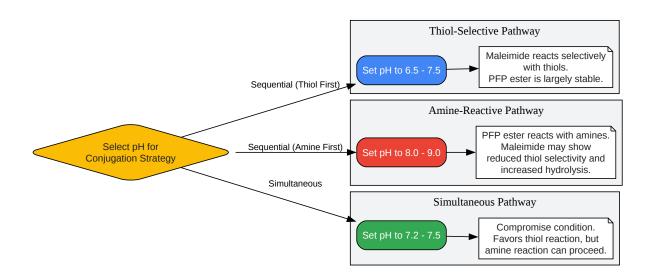
- Maleimide Group: Reacts with sulfhydryl groups (e.g., from cysteine residues) via a Michael addition reaction. This forms a stable, covalent thioether bond.[2]
- Pentafluorophenyl (PFP) Ester Group: Reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) via nucleophilic acyl substitution. This reaction results in a stable amide bond.[1][3]

PFP esters are notable for being less susceptible to spontaneous hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to potentially more efficient and controlled conjugation reactions.[3]

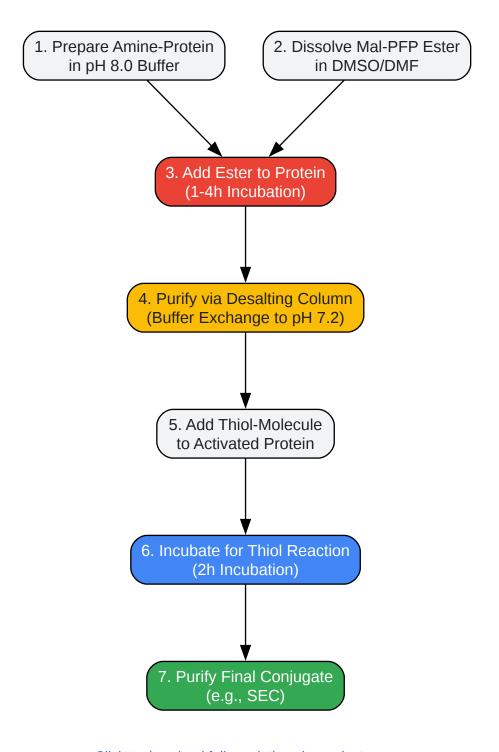












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